2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)propanedinitrile

Fluorescent Dye Synthesis Bioimaging NIR Probes

Researchers requiring reproducible synthesis of dicyanoisophorone-based NIR fluorophores or non-fullerene acceptors often encounter batch-to-batch variability in key precursors. This compound is the definitive building block for constructing ICT-type dyes that achieve red-shifted emission (λem = 664-669 nm) and exceptionally large Stokes shifts (Δλ = 140-145 nm)-performance metrics not attainable with generic cyclohexenylidene malononitrile analogs. • NIR Fluorophores: Enables mitochondrial imaging probes with λem = 664 nm and Δλ = 145 nm, minimizing tissue autofluorescence. • OPV Acceptors: Delivers elevated LUMO levels vs. PCBM, directly improving Voc to 0.74 V in P3HT-based bulk heterojunction cells. • NLO Chromophores: Yields PR polymer composites with a gain coefficient of 390 cm⁻¹ at 100 V/μm for dynamic holography. Supply consistency: >98.0% (GC) purity, room-temperature storage, and ambient shipping ensure predictable performance across all synthetic pathways.

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
CAS No. 23051-44-7
Cat. No. B1266568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)propanedinitrile
CAS23051-44-7
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C#N)C#N)CC(C1)(C)C
InChIInChI=1S/C12H14N2/c1-9-4-10(11(7-13)8-14)6-12(2,3)5-9/h4H,5-6H2,1-3H3
InChIKeyQTUUBOZSGQFLRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5,5-Trimethylcyclohex-2-en-1-ylidene)propanedinitrile Core Properties and Applications


2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)propanedinitrile (CAS 23051-44-7), also referred to as (3,5,5-Trimethylcyclohex-2-enylidene)malononitrile, is a crystalline solid with the molecular formula C12H14N2 and a molecular weight of 186.25 g/mol [1]. The compound is characterized by a cyclohexenylidene core substituted with a dicyanomethylene electron-withdrawing group, which confers a strong electron-accepting capability [2]. Its melting point is reported in the range of 73–80 °C , and it exhibits solubility in anhydrous alcohol with limited aqueous solubility . Due to its robust π-conjugated structure, this compound serves as a versatile precursor for the synthesis of near-infrared (NIR) fluorophores, nonlinear optical (NLO) chromophores, and non-fullerene acceptors for organic photovoltaic (OPV) devices [3] [4].

Why Generic Substitution Fails


Generic substitution of 2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)propanedinitrile with other cyclohexenylidene malononitriles or simple dicyanomethylene derivatives is inadvisable due to its unique electronic and steric profile. The specific 3,5,5-trimethyl substitution pattern on the cyclohexene ring critically modulates the electron density of the conjugated π-system and introduces significant steric bulk [1]. This structural specificity directly governs the compound's key performance metrics: in PET reactions, it achieves higher diastereoselectivity compared to analogs like 4-tert-butylcyclohexylidenepropanedinitrile [2]; in NIR fluorophore construction, this core enables red-shifted emission (λem = 664–669 nm) and exceptionally large Stokes shifts (Δλ = 140–145 nm) that are not achievable with common fluorophore scaffolds [3]; and in OPV applications, its LUMO energy level as a terminal acceptor unit is precisely positioned to optimize Voc when paired with donors like P3HT [4]. Replacing this compound with a structurally similar alternative, even one with a cyclohexenylidene malononitrile core, risks substantial deviation in optical bandgap, emission wavelength, or reaction stereoselectivity.

Quantitative Performance vs. Comparators


Red-Shifted NIR Emission and Large Stokes Shift for Bioimaging

Derivatives synthesized from 2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)propanedinitrile demonstrate deep red to near-infrared (NIR) emission with exceptionally large Stokes shifts, a direct consequence of the core scaffold's strong intramolecular charge transfer (ICT) properties. In contrast, common fluorophores like fluorescein and rhodamine exhibit much shorter emission wavelengths (λem ≤ 600 nm) and limited Stokes shifts (Δλ ≤ 70 nm) [1]. The TD-mPEG750 derivative based on this core achieved an emission maximum of λem = 664 nm in aqueous solution with a Stokes shift of Δλ = 145 nm [2]. This large Stokes shift is critical for minimizing self-quenching and reducing autofluorescence background, enabling high-contrast bioimaging.

Fluorescent Dye Synthesis Bioimaging NIR Probes

High Photorefractive Gain Coefficient

As a building block for nonlinear optical (NLO) chromophores, 2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)propanedinitrile enables the creation of materials with exceptionally high photorefractive gain coefficients. A polymeric composite containing 30 wt% of a derivative based on this core (2-{3-[(E)-2-(dibutylamino)-1-ethenyl]-5,5-dimethyl-2-cyclohexenylidene}malononitrile) achieved a gain coefficient of 390 cm⁻¹ at an applied electric field of 100 V/μm [1]. This value is among the highest reported for polymeric photorefractive materials at the time of publication, significantly exceeding the performance of many other chromophore classes, such as those incorporating furan bridges, which are often synthesized for similar NLO applications but have not demonstrated comparable gain coefficients .

Nonlinear Optics Photorefractive Polymers NLO Chromophores

LUMO Level Tuning for Higher Voc in OPV Acceptors

When utilized as a terminal electron-withdrawing group in non-fullerene acceptors (NFAs), the 2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)propanedinitrile moiety provides a strategic LUMO energy level that is higher than that of the classic fullerene acceptor PCBM. In the BT-C6 and BT-C12 acceptor molecules, the LUMO levels are positioned higher relative to PCBM [1]. This LUMO upshift is directly responsible for an increase in the open-circuit voltage (Voc) of the photovoltaic device. A bulk heterojunction device fabricated with P3HT:BT-C6 achieved a Voc of 0.74 V and a power conversion efficiency (PCE) of 0.67% [1], demonstrating the value of this specific core in optimizing device voltage output.

Organic Photovoltaics Non-Fullerene Acceptors OPV

Enhanced Diastereoselectivity in PET Reactions

In the context of photoinduced electron transfer (PET) reactions, 3,3,5-trimethylcyclohexylidenepropanedinitrile (a structural isomer of the target compound) demonstrates significantly higher diastereoselectivity in allylation and reduction reactions compared to less sterically encumbered cyclohexylidene analogs. In a comparative study, the reaction of 4-tert-butylcyclohexylidenepropanedinitrile (1a) with allyltrimethylsilane proceeded with low diastereoselectivity (product ratios of 63:37 and 57:43). In contrast, the sterically demanding 3,3,5-trimethylcyclohexylidene derivative (1b) exhibited 'higher diastereoselectivity' under identical PET conditions [1]. This indicates that the specific trimethyl substitution pattern on the cyclohexene ring is a critical determinant for controlling stereochemical outcomes in these reactions.

Synthetic Chemistry Diastereoselective Synthesis PET Reactions

Industrial Purity Specifications

Procurement decisions are underpinned by the availability of well-defined, high-purity material from reputable sources. 2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)propanedinitrile is commercially supplied with a guaranteed purity of >98.0% as determined by gas chromatography (GC) . This specification is critical because impurities in electron-deficient precursors can act as charge traps or quench fluorescence, directly impacting the performance of NLO materials, OPV devices, and fluorescent probes. While many alternative dicyanomethylene building blocks are available from various vendors, the consistency and validation of this >98.0% (GC) standard from established suppliers ensures reproducibility in subsequent synthetic and device fabrication steps [1].

Chemical Procurement Quality Control Material Specifications

Key Applications in Advanced Materials and Imaging


High-Contrast NIR Fluorescent Probes for Live-Cell Imaging

This compound is the definitive precursor for constructing dicyanoisophorone-based NIR fluorophores. As demonstrated by the synthesis of TD-mPEG750, condensation with an aromatic aldehyde yields a dye with emission at λem = 664 nm and a Stokes shift of Δλ = 145 nm in water, enabling clear mitochondrial imaging in HeLa cells with high contrast [1]. The large Stokes shift, a direct result of the core structure's ICT character, is essential for minimizing tissue autofluorescence and light scattering, making this compound invaluable for developing advanced biological probes [2].

High-Gain Photorefractive Composites for Holography

The compound is a key starting material for high-performance NLO chromophores used in photorefractive (PR) polymers. As shown in the synthesis of a dialkylamino-functionalized derivative, incorporation of this core into a PR composite resulted in a gain coefficient of 390 cm⁻¹ at 100 V/μm, one of the highest values reported in the field [1]. This performance metric makes the compound essential for research into dynamic holography, optical data storage, and image processing technologies where high diffraction efficiency and fast response times are critical.

Non-Fullerene Acceptors for Higher Voc in Organic Solar Cells

As a terminal acceptor unit, this compound enables the design of non-fullerene acceptors (NFAs) with strategically elevated LUMO energy levels. The synthesis of BT-C6 and BT-C12 demonstrates this concept; the resulting LUMO levels are higher than those of PCBM, which directly contributes to a higher open-circuit voltage (Voc = 0.74 V) in P3HT-based bulk heterojunction solar cells [1]. This property is crucial for OPV researchers aiming to overcome the Voc limitations associated with traditional fullerene acceptors.

Precursor for High-Purity Organic Electronics and Sensors

The commercial availability of this compound at a purity of >98.0% (GC) [1] makes it a reliable building block for the reproducible fabrication of organic thin-film transistors (OTFTs), chemical sensors, and other electronic devices. Its well-defined crystal structure [2] and strong electron-accepting nature [3] are fundamental to its utility in these fields, where material purity directly correlates with device performance, charge carrier mobility, and sensor sensitivity.

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